N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide
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Description
The compound “N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxole moiety, which is a common structural feature in many natural products and pharmaceuticals . The molecule also contains an oxadiazole ring and a fluorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a benzo[d][1,3]dioxole moiety, an oxadiazole ring, and a fluorophenyl group. The benzo[d][1,3]dioxole moiety is a bicyclic system consisting of two oxygen atoms and a benzene ring . The oxadiazole ring is a heterocyclic compound containing two nitrogen atoms and one oxygen atom . The fluorophenyl group consists of a benzene ring substituted with a fluorine atom .Scientific Research Applications
Synthesis of Benzylisoquinoline Alkaloids
The benzo[d][1,3]dioxole moiety is a key feature in the synthesis of benzylisoquinoline alkaloids, which are a significant class of compounds with various pharmacological activities . This compound could serve as an intermediate in the total synthesis of these alkaloids, which include important molecules like aporphines and coptisines.
Development of Anticancer Agents
Compounds with a 1,3-benzodioxole structure have been identified as active cores in many biologically active molecules, including anticancer drugs . The compound could be investigated for its potential cytotoxic effects against cancer cells.
Modulation of ATP-Binding Cassette Transporters
Derivatives of 1-(benzo[d][1,3]dioxol-5-yl) have been studied as modulators of ATP-binding cassette transporters, which are important in the treatment of diseases like cystic fibrosis . This compound could be explored for similar applications.
Agricultural Chemistry
The structural features of this compound suggest potential applications in agricultural chemistry as an insecticide or fungicide due to the presence of the benzo[d][1,3]dioxole moiety .
Organic Material Development
Given the unique photophysical properties of heterocycle scaffolds, this compound could contribute to the development of novel organic materials for luminescent applications .
Neuropharmacological Research
Related compounds with the 1,3-benzodioxole structure have been reported to produce effects such as euphoria and increased focus, indicating potential applications in neuropharmacological research .
Synthetic Cathinones Study
The compound’s structure is reminiscent of synthetic cathinones, which are stimulants. It could be used to study the effects of these substances and develop treatments for their abuse .
Chemical Synthesis Methodology
The compound could be used in developing new synthetic routes or methodologies in organic chemistry, given its potential reactivity and the presence of multiple functional groups .
properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O4S/c19-12-2-4-13(5-3-12)27-9-16(23)20-18-22-21-17(26-18)8-11-1-6-14-15(7-11)25-10-24-14/h1-7H,8-10H2,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZZSQWJUIDDMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC3=NN=C(O3)NC(=O)CSC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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